
1-Boc-4-(2-méthylphényl)-4-hydroxypipéridine
Vue d'ensemble
Description
1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a 2-methylphenyl (o-tolyl) group, and a hydroxyl group on the piperidine ring. Piperidines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to investigate the role of piperidines in biological systems.
Medicine: Piperidines are known for their pharmacological properties, and this compound can be used in the development of new drugs targeting various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in the manufacture of fentanyl and various related derivatives . Fentanyl is a potent opioid receptor agonist, so it can be inferred that the compound may have some interaction with opioid receptors.
Mode of Action
As an intermediate in the synthesis of fentanyl and its derivatives, it’s likely that it undergoes further chemical reactions to form the final active compound .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
As an intermediate in the synthesis of fentanyl and its derivatives, its primary role is likely in the chemical reactions leading to the formation of these active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxypiperidine with 2-methylphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or Dess-Martin periodinane.
Reduction: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen, using alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: CrO3, Dess-Martin periodinane, acetic acid.
Reduction: TFA, HCl.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: 1-Boc-4-(2-methylphenyl)-4-oxopiperidine.
Reduction: 4-(2-methylphenyl)piperidine.
Substitution: Various alkylated piperidines.
Comparaison Avec Des Composés Similaires
1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
1-Boc-4-(3-methylphenyl)-4-hydroxypiperidine: Similar structure with a meta-substituted phenyl group.
1-Boc-4-(4-methylphenyl)-4-hydroxypiperidine: Similar structure with a para-substituted phenyl group.
1-Boc-4-phenyl-4-hydroxypiperidine: Piperidine derivative without the methyl group on the phenyl ring.
These compounds may exhibit different biological activities and chemical properties due to the position of the methyl group on the phenyl ring.
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-7-5-6-8-14(13)17(20)9-11-18(12-10-17)15(19)21-16(2,3)4/h5-8,20H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIBWZZQWKTCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678137 | |
| Record name | tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553630-96-9 | |
| Record name | tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

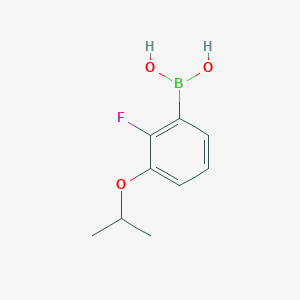


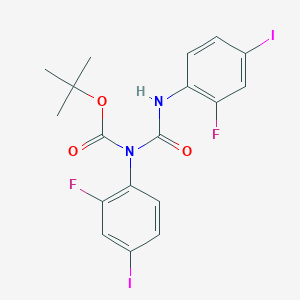
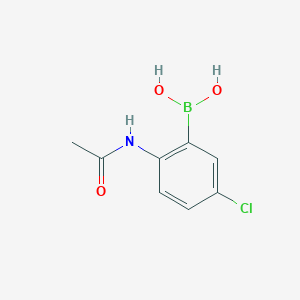
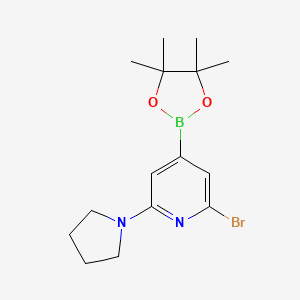
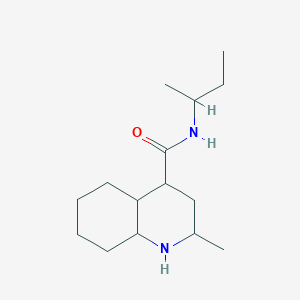
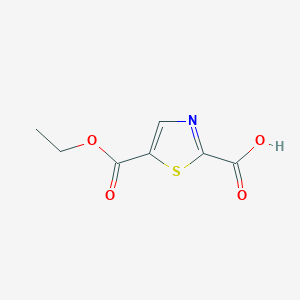
![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)
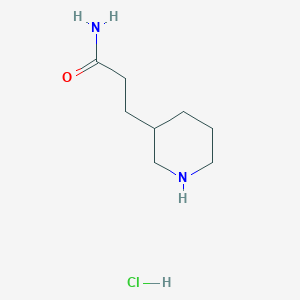
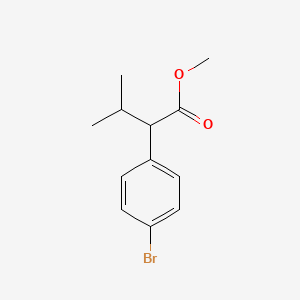
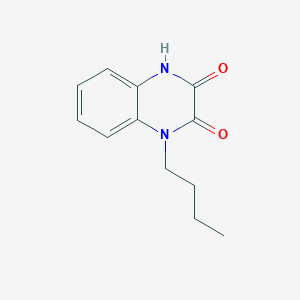
![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)

